molecular formula C9H12N2O2 B012172 N-(4-amino-2-methylphenyl)carbamic acid methyl ester CAS No. 104479-00-7

N-(4-amino-2-methylphenyl)carbamic acid methyl ester

Katalognummer B012172
CAS-Nummer: 104479-00-7
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: NXGPKLMPJGLDFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2-methylphenyl)carbamic acid methyl ester, also known as Methylcarbamoyl chloride, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive.

Wirkmechanismus

The mechanism of action of N-(4-amino-2-methylphenyl)carbamic acid methyl ester is not fully understood. However, it is believed to act as a nucleophile and react with electrophiles to form covalent bonds. It can also undergo hydrolysis in the presence of water to form carbamic acid and methanol.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-(4-amino-2-methylphenyl)carbamic acid methyl ester. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It is also toxic and can cause respiratory and gastrointestinal problems if ingested.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-amino-2-methylphenyl)carbamic acid methyl ester is a highly reactive compound, making it useful in various laboratory experiments. Its reactivity allows it to be used as a reagent in organic synthesis and in the formation of covalent bonds. However, its toxicity and potential for skin and eye irritation limit its use in laboratory experiments.

Zukünftige Richtungen

There are several future directions for the use of N-(4-amino-2-methylphenyl)carbamic acid methyl ester in scientific research. One potential direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the development of new organic synthesis methods using this compound as a reagent. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, N-(4-amino-2-methylphenyl)carbamic acid methyl ester is a highly reactive compound used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses and effects of this compound in scientific research.

Synthesemethoden

The synthesis of N-(4-amino-2-methylphenyl)carbamic acid methyl ester involves the reaction between 4-amino-2-methylaniline and methyl chloroformate. This reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-2-methylphenyl)carbamic acid methyl ester is used in various scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Eigenschaften

CAS-Nummer

104479-00-7

Produktname

N-(4-amino-2-methylphenyl)carbamic acid methyl ester

Molekularformel

C9H12N2O2

Molekulargewicht

180.2 g/mol

IUPAC-Name

methyl N-(4-amino-2-methylphenyl)carbamate

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI-Schlüssel

NXGPKLMPJGLDFB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)NC(=O)OC

Kanonische SMILES

CC1=C(C=CC(=C1)N)NC(=O)OC

Synonyme

Carbamic acid, (4-amino-2-methylphenyl)-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.